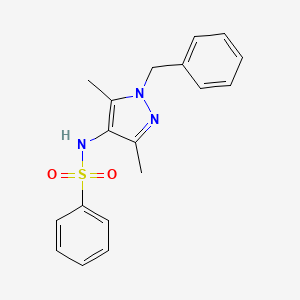![molecular formula C14H20N2O3 B5880426 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as MEM, is a synthetic compound that belongs to the class of benzamide derivatives. It is a small molecule that has been studied extensively for its potential use as a pharmacological agent. MEM has a wide range of applications in the field of scientific research, and its mechanism of action has been the subject of numerous studies.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine at the D2 receptor, which can lead to a decrease in dopamine signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide have been studied extensively in animal models. Studies have shown that 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide can decrease dopamine signaling in the brain, which can lead to changes in behavior. It has also been shown to have anxiolytic effects in animal models, meaning that it can reduce anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is that it is a small molecule that can be easily synthesized. It is also relatively stable and has a long shelf-life, which makes it a useful tool for long-term studies. However, one limitation of using 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide is that it has a relatively low affinity for the dopamine D2 receptor, which means that high concentrations may be required to achieve the desired effects.
Future Directions
There are many potential future directions for research on 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists. Another area of interest is the investigation of the effects of 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide may have potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. Further research is needed to fully understand the potential of 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide as a pharmacological agent.
Synthesis Methods
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized by reacting 2-methoxybenzoyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine.
Scientific Research Applications
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of the dopamine D2 receptor in the brain. It has also been used as a pharmacological agent to investigate the effects of dopamine receptor antagonists on behavior in animal models.
properties
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-5-3-2-4-12(13)14(17)15-6-7-16-8-10-19-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZZVNLQWWXZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)



![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)